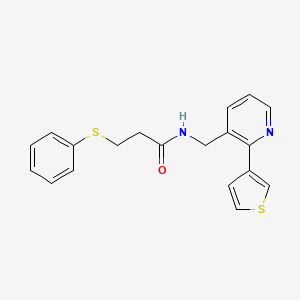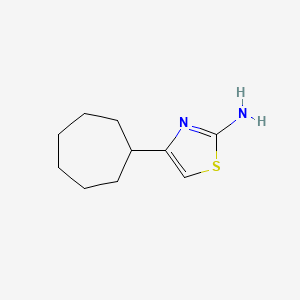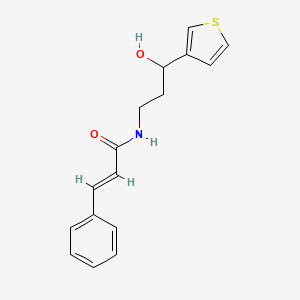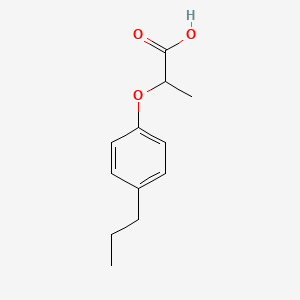
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMP is a small molecule that belongs to the class of amides and has a molecular weight of 422.57 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and reactions of compounds with structural similarities to 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide. These studies explore the chemical reactions of related thiophene and pyridine derivatives, aiming to develop new compounds with potential applications in medicinal chemistry and material science. For example, Sayed and Ali (2007) investigated the synthesis of various compounds via reactions of derivatives similar to the target compound for antiviral evaluations, indicating the methodological foundation for generating potentially bioactive molecules [Sayed & Ali, 2007].
Material Science and OLED Applications
In the field of material science, particularly in the development of organic light-emitting diodes (OLEDs), the structural motifs related to this compound have been utilized. Tsuboyama et al. (2003) conducted phosphorescence studies on homoleptic cyclometalated iridium(III) complexes, revealing their potential in highly efficient red phosphorescence and OLED applications. This research demonstrates the relevance of structurally similar compounds in advancing technology in light-emitting devices [Tsuboyama et al., 2003].
Heterocyclic Chemistry and Drug Design
Another area of interest is the development of novel heterocyclic compounds through the manipulation of pyridine and thiophene derivatives, which are core structural components of the target compound. Harb, Hussein, and Mousa (2006) explored the synthesis of thienopyridines and other fused derivatives, highlighting the versatility of similar compounds in synthesizing heterocyclic structures with potential applications in drug design and discovery [Harb, Hussein, & Mousa, 2006].
Antimicrobial Research
Patel and Patel (2017) synthesized derivatives from a structurally related compound, evaluating their antibacterial and antifungal activities. This research underscores the potential of compounds with structural similarities to this compound in contributing to the development of new antimicrobial agents [Patel & Patel, 2017].
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(9-12-24-17-6-2-1-3-7-17)21-13-15-5-4-10-20-19(15)16-8-11-23-14-16/h1-8,10-11,14H,9,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPIYMNAZYKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)


![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)
![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)



![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)